molecular formula C31H50O4 B12430280 Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4

Cat. No.: B12430280
M. Wt: 490.7 g/mol
InChI Key: SHAZHWHOHJAXRB-ZADYMURDSA-N
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Description

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is a labeled analogue of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate. This compound is an intermediate in the synthesis of γ-Tocopherol, which is a form of Vitamin E. The labeled analogue is often used in scientific research for various applications, including metabolic studies and chemical identification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves several steps. The starting material is typically a chroman derivative, which undergoes a series of reactions including formylation, methylation, and acetylation. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and DMSO. The final product is purified using techniques such as HPLC to achieve a purity of 99%.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the formyl group to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in clinical diagnostics and imaging due to its labeled nature.

    Industry: Applied in the synthesis of other complex molecules and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves its interaction with specific molecular targets and pathways. As an analogue of γ-Tocopherol, it is likely to interact with antioxidant pathways, neutralizing free radicals and reducing oxidative stress. The labeled nature of the compound allows researchers to track its distribution and metabolism in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Delta-Tocopherol: An isomer of Vitamin E with antioxidant properties.

    Gamma-Tocopherol: Another form of Vitamin E, known for its anti-inflammatory effects.

    Alpha-Tocopherol: The most common form of Vitamin E, widely studied for its health benefits.

Uniqueness

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is unique due to its labeled nature, which makes it particularly useful in research applications. The presence of deuterium atoms allows for precise tracking and quantification in metabolic studies, setting it apart from its unlabeled counterparts.

Properties

Molecular Formula

C31H50O4

Molecular Weight

490.7 g/mol

IUPAC Name

[(2R)-5-deuteriocarbonyl-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

InChI

InChI=1S/C31H50O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-28(20-32)29(34-26(7)33)24(5)25(6)30(27)35-31/h20-23H,9-19H2,1-8H3/t22-,23-,31-/m1/s1/i5D3,20D

InChI Key

SHAZHWHOHJAXRB-ZADYMURDSA-N

Isomeric SMILES

[2H]C(=O)C1=C(C(=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H])OC(=O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=O)OC(=O)C)C

Origin of Product

United States

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